molecular formula C11H13IO2 B1289017 4-(2-Iodophenoxy)tetrahydropyran CAS No. 906352-70-3

4-(2-Iodophenoxy)tetrahydropyran

Cat. No. B1289017
M. Wt: 304.12 g/mol
InChI Key: ADTBIBCNKWWYRD-UHFFFAOYSA-N
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Description

4-(2-Iodophenoxy)tetrahydropyran is a chemical compound that is part of the tetrahydropyran family, which are heterocyclic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. The specific structure of 4-(2-Iodophenoxy)tetrahydropyran includes an iodine-substituted phenyl group attached to the tetrahydropyran ring via an ether linkage.

Synthesis Analysis

The synthesis of tetrahydropyran derivatives, including those with iodophenoxy substituents, can be achieved through various methods. One such method involves the Prins cyclization reaction, where aldehydes react with homoallyl alcohols in the presence of TMSI to produce 4-iodo-tetrahydropyrans as a mixture of diastereoisomers . Another approach for synthesizing tetrahydropyran derivatives is through a base-catalyzed rearrangement of 1,2-dioxines containing a tethered hydroxyl moiety, followed by intramolecular oxa-Michael addition .

Molecular Structure Analysis

The molecular structure of 4-(2-Iodophenoxy)tetrahydropyran is characterized by the presence of a tetrahydropyran ring, which is a common structural motif in many natural products and synthetic compounds. The iodine atom on the phenoxy substituent can significantly influence the electronic properties of the molecule due to its high atomic number and ability to participate in various chemical interactions.

Chemical Reactions Analysis

Tetrahydropyran derivatives, including those with phenoxy substituents, can undergo various chemical reactions. For instance, the gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers have been studied, revealing that these compounds can undergo homogeneous, unimolecular elimination to yield dihydropyran and the corresponding substituted phenol . The reaction kinetics are influenced by the nature of the substituents on the phenoxy ring, with electron-donating groups slightly increasing the rate constants and electron-withdrawing groups having a slight decreasing effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Iodophenoxy)tetrahydropyran are not explicitly detailed in the provided papers. However, the presence of the iodine atom is likely to increase the molecular weight and influence the compound's polarity, boiling point, and reactivity. The tetrahydropyran ring itself is known to be a versatile moiety in organic synthesis, often imparting stability and reactivity to the compounds it is part of .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-(2-Iodophenoxy)tetrahydropyran and similar compounds are utilized in various synthetic chemistry applications. For instance, m-Iodophenol couples with certain compounds in the presence of PdCl2–CuI–Ph3P-in triethylamine to yield products which can be further converted into m-ethynylphenol. Similarly, p-iodo-1-[(tetrahydro-2H-pyran-2-yl)oxy]benzene, a compound structurally related to 4-(2-Iodophenoxy)tetrahydropyran, reacts under specific conditions to form other valuable chemical intermediates (Lai, Liu, Xu, & Shen, 2006).

Application in Organic Synthesis

  • The utility of tetrahydropyrans in organic synthesis is notable. Tetrahydropyrans are used for the synthesis of diverse organic compounds, including 4-acylamino-2,6-substituted tetrahydropyrans, which are synthesized with high yields and excellent diastereoselectivity from readily available precursors. This showcases the versatility of tetrahydropyranyl intermediates in complex organic syntheses (Epstein & Rovis, 2006).

Cosmetic Applications

  • 4-[(Tetrahydro-2U-pyran-2-yl)oxy]phenol, a compound similar to 4-(2-Iodophenoxy)tetrahydropyran, has been identified as an effective tyrosinase inhibitor. This property suggests its potential use as a cosmetic additive for skin lightening. The synthesis of such compounds involves multiple steps, including hydroquinone monobenzyl etherification and tetrahydropyran etherification (Ying-qi, 2010).

Kinetic and Mechanistic Studies

  • Studies on the kinetics and mechanism of the pyrolysis of tetrahydropyranyl phenoxy ethers provide insights into the reaction pathways and thermodynamic parameters of these compounds. Such studies are crucial for understanding the behavior of these molecules under various conditions and their potential applications (Álvarez-Aular et al., 2018).

Conformational Analysis

  • Research on the conformational behavior of 2-aryloxytetrahydropyrans, including compounds similar to 4-(2-Iodophenoxy)tetrahydropyran, provides valuable information about their structural properties. Understanding these properties is crucial for designing molecules with specific functionalities (Ouedraogo & Lessard, 1991).

Safety And Hazards

“4-(2-Iodophenoxy)tetrahydropyran” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(2-iodophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTBIBCNKWWYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621116
Record name 4-(2-Iodophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Iodophenoxy)tetrahydropyran

CAS RN

906352-70-3
Record name Tetrahydro-4-(2-iodophenoxy)-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Iodophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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